4-Methyl-2H-1,3,2-benzodioxaborol-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is an organoboron compound that features a benzodioxaborole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 4-methylcatechol with boronic acid or boronic ester derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-methylcatechol with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxaborole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxaborole ring.
Scientific Research Applications
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the methyl group.
4-Methyl-2H-1,3,2-benzodioxaborole: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
120095-48-9 |
---|---|
Molecular Formula |
C7H6BO2 |
Molecular Weight |
132.93 g/mol |
InChI |
InChI=1S/C7H6BO2/c1-5-3-2-4-6-7(5)10-8-9-6/h2-4H,1H3 |
InChI Key |
JKVVJLQZSNHQLN-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC2=CC=CC(=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.